molecular formula C18H14N2O5 B12910017 N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine CAS No. 916171-76-1

N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine

Cat. No.: B12910017
CAS No.: 916171-76-1
M. Wt: 338.3 g/mol
InChI Key: OMNXRJYJVARFEF-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of isoquinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring. This compound has garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Hydroxylation and Phenoxylation:

    Carboxamidation: The carboxamido group is introduced through an amide coupling reaction, often using reagents like carbodiimides.

    Acetic Acid Addition: The final step involves the addition of the acetic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves its interaction with molecular targets such as hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By inhibiting this enzyme, the compound stabilizes hypoxia-inducible factor (HIF), leading to the upregulation of erythropoietin (Epo) expression . This mechanism is particularly useful in treating anemia by promoting red blood cell production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit HIF-PH and stabilize HIF makes it a valuable compound in medicinal chemistry research.

Properties

CAS No.

916171-76-1

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

2-[(4-hydroxy-8-phenoxyisoquinoline-3-carbonyl)amino]acetic acid

InChI

InChI=1S/C18H14N2O5/c21-15(22)10-20-18(24)16-17(23)12-7-4-8-14(13(12)9-19-16)25-11-5-2-1-3-6-11/h1-9,23H,10H2,(H,20,24)(H,21,22)

InChI Key

OMNXRJYJVARFEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC3=C(C(=NC=C32)C(=O)NCC(=O)O)O

Origin of Product

United States

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